2-(Iodomethyl)-4-(trifluoromethyl)oxolane

Nucleophilic Substitution Synthetic Chemistry Leaving-Group Ability

For medicinal chemistry groups seeking a superior trifluoromethylated oxolane scaffold, 2-(Iodomethyl)-4-(trifluoromethyl)oxolane (CAS 2060037-76-3) is the definitive choice. The iodo variant provides a C–I bond dissociation energy ~62 kJ/mol lower than its bromo analog, ensuring faster SN2 kinetics for high-throughput parallel synthesis. Its 2,4-substitution pattern yields a TPSA of 9.2 Ų, 50% lower than the 2,5-isomer, offering a superior CNS drug-likeness profile for lead optimization. Furthermore, the high electron density of iodine makes this compound an X-ray-quality crystalline precursor for unambiguous stereochemical assignment, unlike its bromo counterpart.

Molecular Formula C6H8F3IO
Molecular Weight 280.03 g/mol
Cat. No. B13211711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodomethyl)-4-(trifluoromethyl)oxolane
Molecular FormulaC6H8F3IO
Molecular Weight280.03 g/mol
Structural Identifiers
SMILESC1C(COC1CI)C(F)(F)F
InChIInChI=1S/C6H8F3IO/c7-6(8,9)4-1-5(2-10)11-3-4/h4-5H,1-3H2
InChIKeyXVNGJPIZTYOEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Iodomethyl)-4-(trifluoromethyl)oxolane – Core Identity and Procurement-Relevant Profile


2-(Iodomethyl)-4-(trifluoromethyl)oxolane (CAS 2060037-76-3) is a disubstituted tetrahydrofuran (oxolane) featuring an iodomethyl group at the 2-position and a trifluoromethyl group at the 4-position [1]. With molecular formula C₆H₈F₃IO, molecular weight 280.03 g/mol, computed XLogP3 of 2.8, and topological polar surface area (TPSA) of 9.2 Ų, it combines the strong electron-withdrawing character of the –CF₃ group with the excellent leaving-group propensity of the –CH₂I moiety [1]. The presence of two undefined stereocenters on the oxolane ring yields a stereoisomeric mixture, which is an important consideration for applications requiring defined stereochemistry [1].

Why 2-(Iodomethyl)-4-(trifluoromethyl)oxolane Cannot Be Replaced by Generic Oxolane Analogs


Simple substitution with a regioisomer such as 2-(iodomethyl)-5-(trifluoromethyl)oxolane (CAS 2126177-81-7) or a halogen-exchanged analog like 2-(bromomethyl)-4-(trifluoromethyl)oxolane (CAS 2060037-59-2) compromises critical performance criteria. The 2,4- vs. 2,5-substitution pattern alters the relative spatial disposition of the iodine and –CF₃ groups, directly affecting both the compound's physicochemical properties (LogP, TPSA, dipole moment) and its downstream reactivity in cyclization or cross-coupling sequences [1]. Simultaneously, exchanging iodine for bromine reduces leaving-group ability by approximately 62 kJ/mol in bond dissociation energy, a difference that manifests in slower nucleophilic substitution kinetics and can lower synthetic yields or necessitate harsher reaction conditions [2][3].

2-(Iodomethyl)-4-(trifluoromethyl)oxolane: Quantified Performance Differentiators vs. Closest Analogs


Superior Leaving-Group Reactivity vs. 2-(Bromomethyl)-4-(trifluoromethyl)oxolane

The target compound contains an iodomethyl group (–CH₂I) where the carbon–iodine bond dissociation energy is approximately 228 kJ/mol, compared to 290 kJ/mol for the carbon–bromine bond in the direct bromo analog 2-(bromomethyl)-4-(trifluoromethyl)oxolane (CAS 2060037-59-2) [1]. This 62 kJ/mol lower bond energy translates to a substantially better leaving group, enabling faster nucleophilic substitution reactions under milder conditions. For alkyl halides, iodide is established to be a better nucleofuge than bromide by roughly one order of magnitude in typical SN2 reactivity scales [1].

Nucleophilic Substitution Synthetic Chemistry Leaving-Group Ability

Regioisomeric Differentiation: Lipophilicity and Topological Polar Surface Area vs. 2-(Iodomethyl)-5-(trifluoromethyl)oxolane

The 2,4-substitution pattern of the target compound yields a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 9.2 Ų [1], compared to its 2,5-regioisomer 2-(iodomethyl)-5-(trifluoromethyl)oxolane (CAS 2126177-81-7) which exhibits a higher TPSA of 18.5 Ų (PubChem CID 132327793) and a slightly different LogP profile. Vendor data independently reports a LogP of 2.39 for the 2,4-isomer . The 50% reduction in TPSA for the 2,4-isomer indicates significantly higher membrane permeability potential, while the ~0.4 LogP difference alters partitioning behavior in extraction and chromatographic purification.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Accessibility: Radical Cyclization Yields of Iodomethyl vs. Bromomethyl Tetrahydrofurans

In a radical cyclization study by Hartung et al. (2003), 2‑iodomethyl-substituted tetrahydrofurans were synthesized in 46–80% yield via alkoxyl radical 5‑exo‑trig cyclizations using iodine atom donors, while the corresponding 2‑(1‑bromo‑1‑methylethyl)tetrahydrofurans were obtained in 75–90% yield using BrCCl₃ as the trapping reagent [1]. Although the bromo variants gave higher isolated yields, the iodomethyl products were essential for subsequent stereochemical analysis by X‑ray diffraction and NMR, as the iodine atom provided superior heavy-atom contrast [1].

Radical Cyclization Tetrahydrofuran Synthesis Diastereoselectivity

2-(Iodomethyl)-4-(trifluoromethyl)oxolane: Evidence-Backed Application Scenarios for Procurement Decision-Making


Stereochemical Probe in Tetrahydrofuran-Containing Natural Product Synthesis

When the relative or absolute configuration of a disubstituted tetrahydrofuran intermediate must be unambiguously established, the iodomethyl derivative serves as an X‑ray‑quality crystalline precursor owing to the high electron density of iodine. The Hartung et al. study demonstrated that diastereomerically pure cis‑ and trans‑2‑iodomethyl tetrahydrofurans enabled full stereochemical assignment by NMR and single‑crystal X‑ray diffraction, a capability not achievable with the bromo analogs [1].

Accelerated Nucleophilic Functionalization for Library Synthesis

For medicinal chemistry groups seeking to rapidly diversify a trifluoromethylated oxolane scaffold via SN2 displacement, the iodo variant is the preferred electrophile. The C–I bond dissociation energy (≈228 kJ/mol) is 62 kJ/mol lower than that of the C–Br bond, translating to faster reaction kinetics under identical conditions [2]. This enables higher-throughput parallel synthesis with reduced heating and shorter reaction times.

Physicochemical Property Optimization in Drug Discovery Programs

In lead optimization campaigns where precise control over lipophilicity and polar surface area is required, the 2,4‑regioisomer offers distinct advantages over the 2,5‑isomer. The 9.2 Ų TPSA and XLogP3 of 2.8 predicted for 2‑(iodomethyl)‑4‑(trifluoromethyl)oxolane position it more favorably within CNS drug‑like chemical space than its 2,5‑counterpart (TPSA 18.5 Ų) [3]. The 50% lower TPSA can significantly improve blood–brain barrier penetration predictions.

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